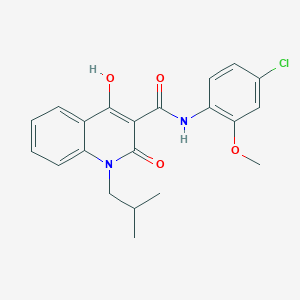
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BFHQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFHQ belongs to the class of quinolinecarboxamide compounds and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase, which are involved in cell proliferation, acid-base balance, and neurotransmitter function, respectively. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neuronal cells, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively easy to synthesize, making it accessible for further research and development. However, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has limited information on its pharmacokinetics and toxicity, which requires further investigation.
Orientations Futures
There are several future directions for 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide research, including the optimization of its pharmacokinetics and toxicity profile, the development of novel drug delivery systems, and the exploration of its therapeutic potential in various diseases. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also be used as a lead compound for the development of new quinolinecarboxamide derivatives with improved efficacy and safety profiles. Further research on 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The resulting intermediate is then reacted with butyl isocyanate to obtain the final product, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative damage and improve motor function.
Propriétés
IUPAC Name |
1-butyl-N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-2-3-11-24-17-10-5-4-9-16(17)19(25)18(21(24)27)20(26)23-13-14-7-6-8-15(22)12-14/h4-10,12,25H,2-3,11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZNUAOTGOJJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)




![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)



